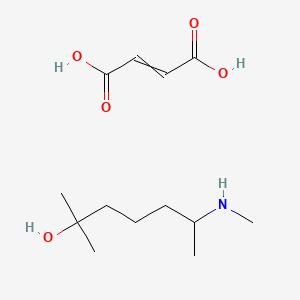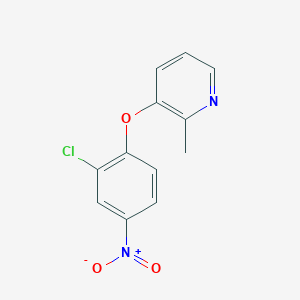![molecular formula C15H10N4O B13867295 3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13867295.png)
3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile is a heterocyclic compound that features a unique combination of pyridine, oxadiazole, and benzonitrile moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile oxide. For instance, 6-methylpyridine-3-carboxylic acid hydrazide can be reacted with a nitrile oxide to form the oxadiazole ring.
Coupling with Benzonitrile: The oxadiazole intermediate is then coupled with a benzonitrile derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
化学反応の分析
Types of Reactions
3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or benzonitrile rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions with aryl halides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
作用機序
The mechanism of action of 3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
類似化合物との比較
Similar Compounds
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: This compound shares a similar core structure but has different substituents, leading to variations in its biological activity and applications.
Tris(6-methylpyridin-2-yl)phosphine oxide: Another compound with a pyridine moiety, used in different contexts such as catalysis and coordination chemistry.
Uniqueness
3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile is unique due to its combination of pyridine, oxadiazole, and benzonitrile groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H10N4O |
|---|---|
分子量 |
262.27 g/mol |
IUPAC名 |
3-[3-(6-methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile |
InChI |
InChI=1S/C15H10N4O/c1-10-5-6-13(9-17-10)14-18-15(20-19-14)12-4-2-3-11(7-12)8-16/h2-7,9H,1H3 |
InChIキー |
UFKLZRHQJHAURL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C2=NOC(=N2)C3=CC=CC(=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxaspiro[4.4]nonan-7-amine Hydrochloride](/img/structure/B13867220.png)
![3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde](/img/structure/B13867227.png)






![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13867255.png)
![N-[(2,3-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B13867258.png)
![Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate](/img/structure/B13867263.png)

![Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate](/img/structure/B13867274.png)

